1-(3-Chloropropyl)isatin
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(3-chloropropyl)indole-2,3-dione |
InChI |
InChI=1S/C11H10ClNO2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
GYGOJSMPIUZEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
1-(3-Chloropropyl)isatin and its derivatives have shown promising anticancer properties. Recent studies indicate that isatin derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated potent activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Studies:
- MCF-7 Cell Line: A study reported that certain isatin derivatives exhibited IC50 values of 1.84 µM against MCF-7 cells, indicating strong cytotoxicity .
- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis through pathways involving caspase activation and modulation of cell cycle proteins such as retinoblastoma protein .
Antibacterial Properties
The antibacterial activity of this compound has also been evaluated. Isatin derivatives have been found to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Bacterial Strains Tested: Studies have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For example, one derivative exhibited comparable antibacterial activity to streptomycin against Salmonella typhi .
- Mechanism: The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Antiviral Activity
Recent research has highlighted the antiviral potential of isatin derivatives, including this compound. These compounds have been tested against various viruses, showing promising results.
Significant Results:
- Viruses Targeted: Compounds derived from isatin have been evaluated against influenza virus (H1N1), herpes simplex virus (HSV-1), and coxsackievirus B3 .
- IC50 Values: Some derivatives displayed exceptionally low IC50 values, indicating high potency. For instance, certain compounds showed IC50 values as low as 0.0022 µM against HSV-1 .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Key Insights:
- Substituent Effects: The presence of specific substituents on the isatin core can significantly influence its biological activity. For example, modifications at the 5-position have been linked to enhanced anticancer and antibacterial properties .
- In Silico Studies: Computational studies have provided insights into binding affinities and pharmacokinetic profiles, aiding in the design of more effective derivatives .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropropyl Group
The 3-chloropropyl chain undergoes nucleophilic substitution reactions, enabling functionalization or cyclization:
Key Findings :
-
Substitution of the chlorine atom with amines occurs under mild basic conditions (K₂CO₃ in DMF), yielding secondary or tertiary amine derivatives .
-
Intramolecular cyclization forms spirooxindoles via displacement of Cl⁻, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB).
Condensation Reactions at the C3 Carbonyl
The C3 ketone participates in condensation reactions, forming hydrazones and Schiff bases:
Mechanistic Insight :
-
The C=N bond in hydrazones exists predominantly as the Z-isomer due to intramolecular hydrogen bonding .
-
Schiff bases exhibit potential as intermediates for synthesizing antimicrobial or anticancer agents .
Oxidation Reactions
The isatin core undergoes oxidation, modifying its electronic properties:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | CrO₃ in acetic acid | Isatoic anhydride derivatives | |
| Oxidative Coupling | CuI, H₂O₂, indoles | Tryptanthrin analogs |
Notable Outcomes :
-
Oxidation with chromic acid converts the dione moiety into isatoic anhydride, a precursor for herbicides .
-
Copper-catalyzed oxidative coupling with indoles yields tryptanthrins, which show antitumor activity .
Friedel-Crafts Alkylation
The C3 carbonyl acts as an electrophile in asymmetric Friedel-Crafts reactions:
| Reaction Partners | Catalyst System | Product | Reference |
|---|---|---|---|
| Indoles/Pyrroles | Cu(OTf)₂, chiral ligands | 3-Aryl-3-hydroxy-2-oxindoles |
Stereochemical Control :
-
Chiral Cu(II) complexes achieve enantioselectivity >90% ee in synthesizing 3-hydroxyoxindoles, valuable for drug discovery .
Aldol Condensation
The C3 position engages in aldol reactions to form β-hydroxy carbonyl compounds:
| Reaction Partners | Conditions | Product | Reference |
|---|---|---|---|
| Acetaldehyde | L-Proline, ethanol, RT | 3-(1-Hydroxyethyl)isatin derivatives |
Applications :
-
Products serve as intermediates for antiviral and antitumor agents (e.g., 3-substituted 3-hydroxyindolin-2-ones) .
Ring Expansion and Functionalization
The indole ring undergoes electrophilic substitution and expansion:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 5-Bromo-1-(3-chloropropyl)isatin | |
| Ring Expansion | H₂O₂, organoselenium catalyst | Quinoline-fused derivatives |
Structural Impact :
Comparison with Similar Compounds
Key Findings :
- N-Alkyl substituents (e.g., propyl, butyl) enhance caspase-3/-7 inhibition, with longer chains (butyl) showing higher potency .
- Electron-withdrawing groups (e.g., bromo) on the isatin core improve anticonvulsant activity, as seen in N-methyl-5-bromo isatin derivatives .
3-Chloropropyl-Substituted Heterocycles
The 3-chloropropyl group is widely used in medicinal chemistry to functionalize heterocycles. Comparisons with analogous compounds reveal structural and functional insights:
Key Findings :
- Top1 Inhibition : Piperidine derivatives (e.g., compound 22) show stronger Top1 inhibition (+++) than pyrrolidine analogs (++), likely due to improved salt bridge formation with Asp533 .
- Synthetic Utility: 3-Chloropropyl groups serve as alkylating agents in reactions with indenoisoquinolines or xanthines, though their reactivity is lower than iodo analogs (e.g., 60% lower yields in xanthine derivatives) .
- Antimicrobial Activity : 1-(3-Chloropropyl)imidazole derivatives exhibit antiprotozoic and antibacterial properties, attributed to the nitroimidazole moiety .
Physicochemical and Reactivity Comparisons
Table 3: Reactivity and Stability of 3-Chloropropyl Compounds
Key Findings :
- Reactivity : Chloropropyl derivatives require harsher conditions (e.g., 90°C in DMF) for alkylation compared to iodo analogs, leading to longer reaction times .
- Hydrolysis : The 3-chloropropyl group is prone to hydrolysis in moist conditions, forming hydroxypropyl byproducts (e.g., 1-(3-hydroxypropyl)xanthine) .
Q & A
Q. What are the optimal synthetic routes for 1-(3-chloropropyl)isatin in laboratory settings?
The synthesis of this compound typically involves functionalization of the isatin core. A common approach includes alkylation of isatin derivatives with 3-chloropropyl halides under basic conditions. For example, microwave-assisted synthesis (Scheme 5.2 in ) can enhance reaction efficiency by reducing reaction time and improving yield. Purification steps often involve recrystallization or column chromatography to isolate the product from unreacted starting materials and byproducts. Structural validation via IR and NMR spectroscopy is critical to confirm the presence of the chloropropyl moiety and isatin backbone .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Detect characteristic carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹).
- NMR Spectroscopy :
- ¹H NMR : Signals for the chloropropyl chain (e.g., δ 3.6–3.8 ppm for CH₂Cl and δ 1.8–2.2 ppm for CH₂ groups).
- ¹³C NMR : Peaks corresponding to the carbonyl carbon (~180 ppm) and chlorine-bearing carbons (~45 ppm for CH₂Cl).
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Consistent terminology and data presentation, as emphasized in , are essential for reproducibility .
Advanced Research Questions
Q. What computational strategies are used to predict the bioactivity of this compound derivatives?
Molecular docking and pharmacophore modeling are key tools. For instance, Habibi et al. () employed AutoDock Vina to evaluate the binding affinity of this compound derivatives to the dengue virus NS2B/NS3 protease. Parameters include:
- Grid Box Setup : Defined around the protease active site (e.g., coordinates 15Å × 15Å × 15Å).
- Scoring Functions : Analysis of hydrogen bonding, hydrophobic interactions, and binding energy (ΔG ≤ -7 kcal/mol suggests strong inhibition). MD simulations (e.g., GROMACS) further assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to design experiments to assess the antimicrobial efficacy of this compound?
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria ( ).
- Assay Design :
MIC Determination : Broth microdilution (concentration range: 0.5–128 µg/mL).
Time-Kill Kinetics : Monitor bacterial viability over 24 hours at 2× MIC.
Synergy Testing : Combine with standard antibiotics (e.g., ampicillin) using checkerboard assays (FIC index ≤ 0.5 indicates synergy).
Q. What are the challenges in characterizing reaction intermediates during the synthesis of this compound?
Key challenges include:
- Intermediate Instability : Use low-temperature techniques (e.g., cryogenic quenching at -78°C) to isolate transient species.
- Analytical Limitations : Employ hyphenated methods like LC-MS for real-time monitoring.
- Stereochemical Confirmation : X-ray crystallography or NOESY NMR to resolve regiochemical ambiguities. Documentation of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for reproducibility () .
Data Presentation and Reproducibility Guidelines
- Tables : Summarize MIC values or docking scores with error margins (e.g., ±SEM).
- Figures : Use line graphs for kinetic data and heatmaps for structure-activity relationships.
- Supplementary Materials : Deposit raw spectral data in repositories like Zenodo for peer review () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
